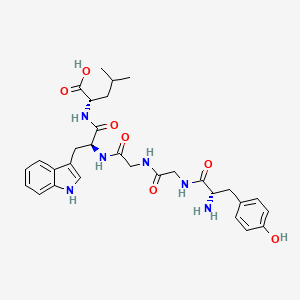

Gluten Exorphin B5

Description

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)/t22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDBWDFQAZNDLP-HVCNVCAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the History and Discovery of Gluten Exorphin B5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the history, discovery, and core scientific principles related to gluten exorphin B5 (GE-B5). It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development who are interested in the pharmacology and potential physiological roles of this food-derived opioid peptide. This document details the initial identification, experimental methodologies used for its characterization, and its known signaling pathways, with a focus on presenting quantitative data in a clear and accessible format.

Introduction and Historical Context

The concept of food-derived bioactive peptides, or "food hormones," emerged from the observation that dietary proteins could release biologically active fragments upon digestion. In 1979, Zioudrou and colleagues first reported opioid-like activity in enzymatic digests of wheat gluten and casein. This pioneering work laid the groundwork for the eventual discovery of specific opioid peptides from these sources. It was not until 1992 that a team of Japanese researchers, Shin-ichi Fukudome and Masaaki Yoshikawa, successfully isolated and characterized several of these peptides from a pepsin and thermolysin digest of wheat gluten.[1] Among these was a pentapeptide with the sequence Tyr-Gly-Gly-Trp-Leu (YGGWL), which they named this compound.[1][2] This discovery marked a significant step in understanding how dietary components could potentially influence physiological processes through opioid receptor interactions.

Physicochemical Properties of this compound

This compound is a pentapeptide with the following characteristics:

| Property | Value |

| Amino Acid Sequence | Tyr-Gly-Gly-Trp-Leu (YGGWL) |

| Molecular Formula | C30H38N6O7 |

| Molecular Weight | 594.66 g/mol |

Experimental Protocols for Discovery and Characterization

The discovery and subsequent characterization of this compound involved a series of meticulous biochemical techniques. The following sections detail the key experimental protocols employed in the foundational research.

Enzymatic Digestion of Wheat Gluten

The initial step in isolating this compound was the enzymatic digestion of wheat gluten to release the peptide fragments.

-

Starting Material: Wheat gluten

-

Enzymes: Pepsin and Thermolysin

-

Protocol:

-

Wheat gluten was suspended in an acidic solution (e.g., 0.1 N HCl, pH 2.0).

-

Pepsin was added to the suspension at an approximate enzyme-to-substrate ratio of 1:100 (w/w).

-

The mixture was incubated at 37°C for several hours (e.g., 4-6 hours) with constant stirring.

-

The pH was then adjusted to neutral (pH 7.0) to inactivate the pepsin.

-

Thermolysin was subsequently added to the digest at an approximate enzyme-to-substrate ratio of 1:100 (w/w).

-

The secondary digestion was carried out at 37°C for several hours (e.g., 4-6 hours).

-

The reaction was terminated by heating the mixture to 100°C for 10 minutes to denature the enzymes.

-

The resulting digest was then centrifuged to remove any insoluble material, and the supernatant was collected for purification.

-

Experimental Workflow for GE-B5 Isolation

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence, bioactivity, and cellular signaling pathways of gluten exorphin B5. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Primary Amino Acid Sequence

This compound is a pentapeptide with the following primary amino acid sequence:

Tyr-Gly-Gly-Trp-Leu (YGGWL) [1][2][3]

This sequence was identified through the enzymatic digestion of wheat gluten proteins.[1][3][4] The presence of a tyrosine residue at the N-terminus is a common feature of opioid peptides and is crucial for its biological activity.

Quantitative Bioactivity Data

This compound is a potent opioid peptide that exhibits high affinity for opioid receptors. Its bioactivity has been quantified using various assays, with the most common being the guinea pig ileum (GPI) and mouse vas deferens (MVD) bioassays. These assays measure the peptide's ability to inhibit electrically induced muscle contractions, a characteristic effect of opioid receptor agonists.

| Assay | IC50 (µM) | Primary Receptor Target | Reference |

| Guinea Pig Ileum (GPI) | 0.05 | μ-opioid receptor | [1][5][6][7][8] |

| Mouse Vas Deferens (MVD) | 0.017 | δ-opioid receptor | [1][5][6][7][8] |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

The lower IC50 value in the MVD assay suggests a preferential binding and higher potency of this compound at the δ-opioid receptor.[1][5][6]

Experimental Protocols

Guinea Pig Ileum (GPI) Bioassay

This ex vivo bioassay assesses the inhibitory effect of opioid peptides on the contraction of the guinea pig ileum, which is rich in μ-opioid receptors.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Stimulation: The ileum is subjected to electrical field stimulation, which induces regular contractions.

-

Drug Application: this compound is added to the organ bath in increasing concentrations.

-

Measurement: The amplitude of the electrically induced contractions is recorded. The inhibitory effect of the peptide is measured as a percentage reduction in the contraction amplitude.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in the contraction amplitude (IC50) is determined.

Mouse Vas Deferens (MVD) Bioassay

This bioassay is particularly sensitive to δ-opioid receptor agonists and is used to determine the potency of compounds like this compound at this receptor subtype.

Methodology:

-

Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution at 37°C and aerated with a gas mixture.

-

Stimulation: The tissue is electrically stimulated to induce contractions.

-

Drug Application: Cumulative concentrations of this compound are added to the bath.

-

Measurement: The inhibition of the twitch response is recorded.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve.

Western Blot for Erk1/2 and Akt Phosphorylation

This protocol is used to investigate the intracellular signaling pathways activated by this compound, specifically the phosphorylation of Erk1/2 and Akt, which are key components of the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, respectively.

Methodology:

-

Cell Culture and Treatment: A suitable cell line expressing δ-opioid receptors (e.g., Caco-2 or SUP-T1 cells) is cultured.[5] The cells are then treated with this compound for a specific time period.

-

Cell Lysis: The cells are lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of Erk1/2 (p-Erk1/2) and Akt (p-Akt).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to p-Erk1/2 and p-Akt is quantified and normalized to the total Erk1/2 and Akt levels, respectively, to determine the extent of phosphorylation.[9][10][11]

Signaling Pathways and Visualizations

This compound primarily exerts its effects by binding to and activating the δ-opioid receptor, a G-protein coupled receptor (GPCR).[5][6] This activation initiates a cascade of intracellular signaling events that can lead to various cellular responses, including cell proliferation and survival.

This compound Signaling Pathway

The binding of this compound to the δ-opioid receptor leads to the activation of intracellular signaling pathways, including the Erk1/2 and Akt pathways, which are known to be involved in cell growth and proliferation.[5]

Caption: this compound Signaling Pathway.

Experimental Workflow for Bioactivity Assessment

The following diagram illustrates the general workflow for assessing the bioactivity of this compound.

Caption: Bioactivity Assessment Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Gluten exorphin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Silico Prediction of Gluten Exorphin B5 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluten exorphin B5 (GE-B5), a pentapeptide (Tyr-Gly-Gly-Trp-Leu) derived from the enzymatic digestion of gluten, has garnered significant interest for its opioid-like activity and potential physiological roles.[1][2] This technical guide provides a comprehensive overview of the in-silico methodologies used to predict the bioactivity of GE-B5, alongside detailed experimental protocols for its validation. The primary focus is on the interaction of GE-B5 with its principal targets, the δ-opioid receptor (DOR) and μ-opioid receptor (MOR), and the subsequent activation of intracellular signaling pathways.[3][4][5] This document is intended to serve as a resource for researchers in the fields of pharmacology, computational biology, and drug development.

In-Silico Prediction of GE-B5 Bioactivity

The in-silico prediction of GE-B5 bioactivity involves a multi-step computational workflow, beginning with the preparation of the receptor and peptide structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability and dynamics of the peptide-receptor complex.

Computational Workflow

A typical in-silico workflow for predicting the bioactivity of GE-B5 is depicted below. This process allows for the characterization of the molecular interactions between GE-B5 and its target receptors at an atomic level.

Methodologies for In-Silico Prediction

In the absence of an experimental structure, homology modeling can be employed to build a three-dimensional model of the target receptor, often using a template from a related protein.[3][6] For the δ-opioid receptor (DOR), high-resolution crystal structures are available, such as PDB ID: 6PT2.[4]

Protocol for Receptor Preparation (using a crystal structure):

-

Obtain Crystal Structure: Download the PDB file (e.g., 6PT2) from the Protein Data Bank.

-

Pre-processing: Utilize software like Schrödinger's Protein Preparation Wizard to:

-

Remove any co-crystallized ligands and water molecules that are not part of the active site.

-

Add hydrogens and assign protonation states at a physiological pH.

-

Optimize hydrogen bond networks.

-

Perform a restrained energy minimization to relieve any steric clashes.

-

The three-dimensional structure of GE-B5 (YGGWL) can be built using peptide building tools within molecular modeling software. Molecular docking is then used to predict the most likely binding pose of the peptide within the receptor's binding site.

Protocol for Peptide Docking (using Schrödinger Glide): [4]

-

Peptide Construction: Build the GE-B5 peptide using the "Build" tools in Maestro (Schrödinger).

-

Receptor Grid Generation: Define the binding site on the prepared receptor structure. A grid box is centered on the known binding pocket, often guided by the position of a co-crystallized ligand in the template structure.[4]

-

Peptide Docking:

-

Use the "Peptide Docking" protocol in Glide.

-

Select the prepared receptor grid and the GE-B5 peptide structure as the ligand.

-

Standard precision (SP) or extra precision (XP) modes can be used.

-

The docking results are scored, and the top-ranked poses are visually inspected and selected for further analysis.[4]

-

MD simulations provide insights into the dynamic behavior and stability of the GE-B5-receptor complex over time.

Protocol for MD Simulation (using GROMACS/AMBER): [4]

-

System Setup:

-

The docked peptide-receptor complex is embedded in a lipid bilayer (e.g., POPC:cholesterol) to mimic the cell membrane environment.[4]

-

The system is then solvated in an explicit water model (e.g., TIP3P) within a periodic boundary box.

-

Ions (e.g., K+, Cl-) are added to neutralize the system and achieve a physiological salt concentration.[4]

-

-

Energy Minimization and Equilibration:

-

The system undergoes energy minimization to remove steric clashes.

-

A series of equilibration steps are performed, typically starting with restraints on the protein and peptide heavy atoms, which are gradually released. This allows the solvent and lipids to relax around the complex.

-

-

Production MD:

-

An unrestrained production simulation is run for a significant duration (e.g., multiple 1 µs trajectories) to sample the conformational space of the complex.[4]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and peptide.

-

Hydrogen Bond Analysis: To identify key intermolecular interactions.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the peptide to the receptor.[4]

-

Quantitative Data from In-Silico Predictions

| Parameter | Description | Typical Software |

| Docking Score | A scoring function's estimate of the binding affinity. | Glide, AutoDock |

| Binding Free Energy (ΔG) | Estimated change in Gibbs free energy upon binding. | AMBER (MM-PBSA/GBSA) |

| RMSD | Root Mean Square Deviation of atomic positions, indicating conformational stability. | GROMACS, AMBER |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds between the peptide and receptor. | VMD, PyMOL |

Experimental Validation of GE-B5 Bioactivity

Experimental validation is crucial to confirm the findings from in-silico predictions. A range of in-vitro and cell-based assays are employed to quantify the bioactivity of GE-B5.

Classical Organ Bath Bioassays

The Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) assays are classical functional assays used to determine the opioid activity of compounds. The GPI is rich in μ-opioid receptors, while the MVD has a higher proportion of δ-opioid receptors.[7][8][9]

General Protocol for GPI and MVD Assays:

-

Tissue Preparation: A segment of the guinea pig ileum or mouse vas deferens is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.[10][11]

-

Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions.

-

Drug Addition: Increasing concentrations of the test peptide (GE-B5) are added to the organ bath.

-

Measurement: The inhibition of the electrically induced contractions is measured.

-

Data Analysis: The concentration of the peptide that causes a 50% inhibition of the twitch response (IC50) is calculated.

Quantitative Bioactivity Data for GE-B5:

| Assay | Receptor Predominance | GE-B5 Bioactivity Metric | Reported Value |

| Guinea Pig Ileum (GPI) | μ-opioid | IC50 | 0.05 µM[7] |

| Mouse Vas Deferens (MVD) | δ-opioid | IC50 | 0.017 µM[7] |

| Guinea Pig Ileum (GPI) | μ-opioid | EC50 | 0.05 µM[4] |

| Mouse Vas Deferens (MVD) | δ-opioid | EC50 | 0.017 µM[4] |

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor.

General Protocol for Competitive Radioligand Binding Assay: [12][13]

-

Membrane Preparation: Membranes from cells overexpressing the opioid receptor of interest (e.g., DOR or MOR) are prepared.

-

Assay Setup: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-naltrindole for DOR) and varying concentrations of the unlabeled competitor ligand (GE-B5).

-

Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol for MTS Assay: [4]

-

Cell Seeding: Cells (e.g., Caco-2 or SUP-T1) are seeded in a 96-well plate and allowed to adhere.[4]

-

Treatment: Cells are treated with various concentrations of GE-B5 for a specified time (e.g., 4 hours).[4]

-

MTS Reagent Addition: The MTS reagent is added to each well and incubated.

-

Measurement: The absorbance is measured at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Quantitative Cell Proliferation Data for GE-B5:

| Cell Line | GE-B5 Concentration | Observation |

| Caco-2 | >250 µM | Concentration-dependent increase in cell viability[4] |

| SUP-T1 | 20 µM | Significant increase in cell proliferation[4] |

Western blotting is used to detect the phosphorylation and thus activation of key proteins in signaling pathways, such as Erk and Akt.[14][15][16]

Protocol for Western Blot: [4]

-

Cell Lysis: Cells treated with GE-B5 are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Erk, anti-p-Akt).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The membrane is also probed with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH).

-

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. Densitometry is used to quantify the band intensities.

Quantitative Signaling Data for GE-B5:

| Cell Line | GE-B5 Concentration | Target Protein | Observation |

| Caco-2 | 400-500 µM | p-Erk1/2 | Increased phosphorylation[4] |

| SUP-T1 | 20 µM | p-Akt, p-Erk1/2 | Increased phosphorylation[4] |

This assay measures the inhibition of adenylyl cyclase activity upon activation of Gi/o-coupled receptors like opioid receptors.

General Protocol for cAMP Assay: [17][18]

-

Cell Culture: Cells expressing the opioid receptor of interest are cultured.

-

Treatment: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of different concentrations of the agonist (GE-B5).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (EC50) and efficacy.

Signaling Pathways Activated by GE-B5

Upon binding to opioid receptors, particularly the δ-opioid receptor, GE-B5 can trigger downstream signaling cascades, including the MAPK/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival.[1][3][6][19]

MAPK/Erk Signaling Pathway

The activation of the MAPK/Erk pathway by DOR can occur through G-protein-dependent mechanisms.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade activated by DOR, playing a key role in cell survival and proliferation.[2][3][4][7]

Conclusion

The bioactivity of this compound can be effectively predicted and analyzed through a combination of in-silico and experimental approaches. Molecular docking and dynamics simulations provide valuable insights into the molecular interactions with opioid receptors, which can be quantitatively validated through classical bioassays and modern cell-based functional assays. The activation of key signaling pathways like MAPK/Erk and PI3K/Akt underscores the potential of GE-B5 to influence cellular processes such as proliferation and survival. This guide provides a framework of methodologies for researchers investigating the pharmacological properties of GE-B5 and similar bioactive peptides. Further research, including specific QSAR studies and in-vivo experiments, will continue to elucidate the full therapeutic potential and physiological significance of this food-derived peptide.

References

- 1. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/Akt Pathway: A Role in δ-Opioid Receptor–Mediated RGC Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of PI3K/Akt signaling by N-desmethylclozapine through activation of δ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 7. PI3K/Akt Pathway: A Role in δ-Opioid Receptor-Mediated RGC Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of morphine on adrenergic transmission in the mouse vas deferens. Assessment of agonist and antogonist potencies of narcotic analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Delta opioid receptor agonists activate PI3K-mTORC1 signaling in parvalbumin-positive interneurons in mouse infralimbic prefrontal cortex to exert acute antidepressant-lie effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Delta Opioid activation of the Mitogen-activated protein kinase cascade does not require transphosphorylation of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Liberation of Gluten Exorphin B5: A Technical Guide to its Origins, Analysis, and Cellular Signaling

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Gluten, a complex mixture of proteins found in wheat and related grains, is a staple in diets worldwide. Beyond its role in food structure, the enzymatic digestion of gluten can release a variety of bioactive peptides. Among these are the gluten exorphins, opioid peptides with the ability to interact with opioid receptors in the body. This technical guide focuses on Gluten Exorphin B5 (GE-B5), a pentapeptide with the sequence Tyr-Gly-Gly-Trp-Leu (YGGWL). GE-B5 is distinguished by its potent opioid activity, primarily mediated through the delta-opioid receptor.[1][2]

This document provides a comprehensive overview of the enzymatic release of GE-B5 from wheat gluten, detailing the methodologies for its liberation and analysis. It further explores the known cellular signaling pathways activated by GE-B5, offering insights for researchers in nutrition, pharmacology, and drug development. While related gluten exorphins, such as GE-A5, have been identified within the primary structure of high-molecular-weight (HMW) glutenin subunits, the precise protein origin of GE-B5 within the gluten complex remains to be definitively elucidated.[3][4] Foundational research from 1992, which first isolated and characterized GE-B5, noted that its sequence was not present in the known primary structures of gliadins or glutenins available at the time, suggesting it may derive from a then-unsequenced wheat protein.[2][3]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic release and bioactivity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Amino Acid Sequence | Tyr-Gly-Gly-Trp-Leu (YGGWL) | [3] |

| Molecular Formula | C₃₀H₃₈N₆O₇ | [4] |

| Molecular Weight | 594.66 g/mol | [4] |

Table 2: Bioactivity of this compound

| Assay | IC₅₀ (µM) | Receptor Specificity | Source(s) |

| Guinea Pig Ileum (GPI) | 0.05 | μ-opioid receptor | [3] |

| Mouse Vas Deferens (MVD) | 0.017 | δ-opioid receptor | [3] |

Table 3: Analytical Parameters for this compound Quantification

| Analytical Method | Lower Limit of Detection (LOD) | Lower Limit of Quantitation (LLOQ) | Matrix | Source(s) |

| LC-MS | 0.30 ng/mL | 0.78 ng/mL | Cerebrospinal Fluid | [5] |

Experimental Protocols

Protocol 1: Isolation of Gluten from Wheat Flour

This protocol describes a general method for the isolation of the gluten protein complex from wheat flour, which can then be used as a substrate for enzymatic digestion.

Materials:

-

Wheat flour

-

Distilled water

-

0.9% NaCl solution

-

Cheesecloth

-

Beakers and stirring equipment

-

Centrifuge

Procedure:

-

Dough Formation: Mix wheat flour with water (approximately 2:1 ratio, flour to water) and knead until a cohesive dough is formed.

-

Starch Removal: Place the dough in a cheesecloth bag and wash it under a gentle stream of tap water or in a beaker of 0.9% NaCl solution. Knead the dough gently during washing to facilitate the removal of starch granules.

-

Washing Endpoint: Continue washing until the washing solution is no longer milky and gives a negative result with an iodine test for starch.

-

Gluten Collection: The remaining rubbery mass is the gluten protein complex.

-

Lyophilization (Optional): For long-term storage and accurate weighing, the isolated gluten can be lyophilized.

Protocol 2: Enzymatic Release of this compound

This protocol outlines the enzymatic digestion of wheat gluten to release gluten exorphins, including GE-B5, using pepsin and thermolysin.[3][6]

Materials:

-

Isolated wheat gluten (from Protocol 1)

-

Pepsin (porcine)

-

Thermolysin

-

0.02 N HCl

-

1 N NaOH

-

Water bath or incubator at 37°C

-

pH meter

-

Centrifuge

Procedure:

-

Pepsin Digestion (Gastric Phase Simulation):

-

Suspend the wheat gluten in 0.02 N HCl to a final concentration of 50 mg/mL.

-

Add pepsin to a final concentration of 0.5 mg/mL (enzyme to substrate ratio of 1:100).

-

Incubate the mixture at 37°C for 17 hours with gentle agitation.

-

-

Inactivation of Pepsin and pH Adjustment:

-

Stop the peptic digestion by adjusting the pH to 7.0 with 1 N NaOH.

-

Boil the mixture for 10 minutes to completely inactivate the pepsin.

-

Centrifuge the mixture to pellet any insoluble material and collect the supernatant.

-

-

Thermolysin Digestion (Duodenal Phase Simulation):

-

To the supernatant from the previous step, add thermolysin to a final concentration of 0.5 mg/mL.

-

Incubate the mixture at 37°C for 5 hours with gentle agitation.

-

-

Enzyme Inactivation and Sample Preparation:

-

Boil the digest for 10 minutes to inactivate the thermolysin.

-

Centrifuge the digest to remove any precipitate.

-

The resulting supernatant contains the released gluten exorphins and is ready for purification and analysis.

-

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of GE-B5 in the enzymatic digest using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7][8]

Materials:

-

Enzymatic digest containing GE-B5

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled YGGWL)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system equipped with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Spike the enzymatic digest with a known concentration of the stable isotope-labeled internal standard.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of GE-B5 from other components in the digest.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify GE-B5 and the internal standard. Select specific precursor-to-product ion transitions for both analytes.

-

-

Quantification:

-

Generate a calibration curve using the analytical standard of GE-B5.

-

Calculate the concentration of GE-B5 in the digest by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mandatory Visualization

Enzymatic Release Workflow

Caption: Enzymatic cascade for the release of GE-B5 from glutenin.

Delta-Opioid Receptor Signaling Pathway

Caption: Signaling pathways activated by GE-B5 via the δ-opioid receptor.

Conclusion

This compound is a potent opioid peptide released from wheat gluten through enzymatic digestion. While its precise protein precursor within the glutenin complex requires further investigation, its bioactivity and downstream cellular effects are of significant interest to the scientific community. The protocols and data presented in this technical guide provide a foundational resource for researchers and drug development professionals exploring the physiological roles of food-derived bioactive peptides. The elucidation of the complete signaling cascade of GE-B5 may open new avenues for understanding the complex interactions between diet, the gut-brain axis, and overall health. Further research is warranted to definitively identify the glutenin subunit(s) that give rise to GE-B5 and to fully characterize its metabolic fate and physiological significance in vivo.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Opioid peptides derived from wheat gluten: their isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gluten exorphin - Wikipedia [en.wikipedia.org]

- 5. Liquid chromatography-mass spectrometry assay for quantification of this compound in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. sciex.com [sciex.com]

Gluten Exorphin B5: A Technical Whitepaper on its Mechanism of Action at Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gluten exorphin B5 (GE-B5), a pentapeptide with the sequence Tyr-Gly-Gly-Trp-Leu, is an exogenous opioid peptide derived from the enzymatic digestion of wheat gluten.[1] This document provides a comprehensive technical overview of the mechanism of action of GE-B5 on opioid receptors, consolidating available quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows. GE-B5 exhibits agonist activity primarily at the delta-opioid receptor (DOR) and to a lesser extent at the mu-opioid receptor (MOR), with negligible affinity for the kappa-opioid receptor (KOR). Its action is mediated through Gαi/o protein coupling, leading to the inhibition of adenylyl cyclase and the activation of downstream pro-survival and mitogenic pathways, including the PI3K/Akt and Erk1/2 signaling cascades.

Introduction

The discovery of opioid peptides derived from dietary proteins has opened new avenues for understanding the gut-brain axis and the potential physiological effects of food-derived bioactive compounds. Gluten exorphins, a group of peptides formed during the digestion of gluten, have garnered significant interest due to their morphine-like activities.[2][3] Among these, this compound (GE-B5) has been identified as a particularly potent exorphin.[4] This whitepaper aims to provide a detailed technical guide for researchers and drug development professionals on the molecular pharmacology of GE-B5, focusing on its interaction with opioid receptors and the subsequent intracellular signaling events.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of this compound with opioid receptors has been characterized primarily through functional assays. The following tables summarize the available quantitative data. It is important to note that while functional potencies (IC50 and EC50) are available, direct binding affinities (Ki) for mu- and delta-opioid receptors are not extensively reported in the current literature.

Table 1: Functional Potency of this compound at Opioid Receptors

| Assay Type | Receptor Target | Preparation | Potency (IC50/EC50) | Reference |

| Guinea Pig Ileum (GPI) Assay | µ-Opioid Receptor (MOR) | Isolated Tissue | 0.05 µM (IC50) | [2][4] |

| Mouse Vas Deferens (MVD) Assay | δ-Opioid Receptor (DOR) | Isolated Tissue | 0.017 µM (IC50) | [2][4] |

| Erk1/2 Phosphorylation | δ-Opioid Receptor (DOR) | HEK-293 Cells | ~10 nM (EC50) | [5] |

Table 2: Binding Affinity of this compound at the κ-Opioid Receptor

| Assay Type | Receptor Target | Preparation | Affinity (Ki) | Reference |

| Radioligand Displacement Assay | κ-Opioid Receptor (KOR) | Not Specified | 30 µM |

Note: The high Ki value for the κ-opioid receptor indicates a remarkably lower affinity compared to its potency at µ- and δ-opioid receptors.

Mechanism of Action: Signaling Pathways

This compound, upon binding to δ- and µ-opioid receptors, initiates a cascade of intracellular signaling events characteristic of Gαi/o-coupled receptors.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Opioid receptors, including the δ- and µ-subtypes, are coupled to inhibitory G-proteins of the Gαi/o family.[6] Activation of these receptors by an agonist like GE-B5 leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9]

Activation of PI3K/Akt and Erk1/2 Pathways

The dissociated Gβγ subunits, as well as potential downstream effects of Gαi/o activation, can trigger the activation of other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (Erk)1/2 pathways.[7] Activation of these pathways is associated with cell survival, proliferation, and other mitogenic responses. Studies have shown that gluten exorphins, including B5, induce the phosphorylation and activation of both Akt and Erk1/2.[7]

References

- 1. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Delta Opioid activation of the Mitogen-activated protein kinase cascade does not require transphosphorylation of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delta-opioid-receptor-mediated inhibition of adenylate cyclase is transduced specifically by the guanine-nucleotide-binding protein Gi2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Delta-opioid-receptor-mediated inhibition of adenylate cyclase is transduced specifically by the guanine-nucleotide-binding protein Gi2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Gluten Exorphin B5: A Technical Guide to its Physiological Function in the Gut-Brain Axis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluten exorphin B5 (GE-B5) is a pentapeptide (Tyr-Gly-Gly-Trp-Leu) derived from the enzymatic digestion of gluten, the primary protein component of wheat, barley, and rye.[1][2] As an exogenous opioid peptide, GE-B5 has garnered significant interest for its ability to interact with the endogenous opioid system, thereby influencing a range of physiological processes, particularly within the gut-brain axis. This technical guide provides a comprehensive overview of the physiological functions of GE-B5, its mechanisms of action, and detailed experimental protocols for its study. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its biological role.

Physiological Function of this compound

GE-B5 exerts its effects primarily through its interaction with opioid receptors, demonstrating a notable affinity for both delta (δ) and mu (μ) opioid receptors.[1][3] It is considered one of the most potent gluten exorphins.[1][3] Its influence on the gut-brain axis is multifaceted, impacting gastrointestinal motility, cellular proliferation, and hormonal secretion, with evidence suggesting it can modulate brain neurotransmitter release without directly crossing the blood-brain barrier.[4]

Opioid Receptor Activity

The opioid activity of GE-B5 has been quantified in various bioassays. In the guinea pig ileum (GPI) assay, which is rich in μ-opioid receptors, GE-B5 exhibits a half-maximal effective concentration (EC50) of 0.05 μM.[1][3] In the mouse vas deferens (MVD) assay, a preparation sensitive to δ-opioid receptor agonists, its EC50 is 0.017 μM.[1][3] These values underscore the potent opioid-like properties of this food-derived peptide.

Effects on the Gastrointestinal Tract

In the gastrointestinal tract, GE-B5 has been shown to influence intestinal transit time. Studies have demonstrated that gluten exorphins can prolong intestinal transit, an effect that is reversible with the opioid antagonist naloxone. This suggests a direct opioid-mediated effect on gut motility.[5]

Furthermore, GE-B5 has been observed to promote the proliferation of intestinal epithelial cells. In vitro studies using the human colon adenocarcinoma cell line, Caco-2, have shown a concentration-dependent increase in cell viability and metabolism upon treatment with GE-B5.[1][3] This proliferative effect is linked to the activation of key intracellular signaling pathways.

Gut-Brain Axis Communication

A significant aspect of GE-B5's physiological function is its role in the gut-brain axis. Research indicates that GE-B5 can stimulate the secretion of prolactin from the pituitary gland.[4] This effect is mediated by opioid receptors located outside the blood-brain barrier, suggesting that GE-B5 can influence central neuroendocrine functions through peripheral mechanisms.[4] The proposed mechanism involves a reduction in the dopaminergic tone, which normally inhibits prolactin release.[4] Additionally, GE-B5 has been found to increase postprandial plasma insulin levels in rats, an effect also reversible by naloxone.

Quantitative Data Summary

| Parameter | Value | Assay | Organism/Cell Line | Reference |

| EC50 | 0.05 µM | Guinea Pig Ileum (GPI) | Guinea Pig | [1][3] |

| EC50 | 0.017 µM | Mouse Vas Deferens (MVD) | Mouse | [1][3] |

| Effective Concentration for Cell Proliferation | >250 µM | MTS Assay | Caco-2 cells | [1][3] |

| Effective Concentration for Erk1/2 Activation | 400-500 µM | Immunoblotting | Caco-2 cells | [1] |

| In Vivo Dose for Prolactin Secretion | 3 mg/kg (i.v.) | Prolactin Assay | Rat | [6] |

Signaling Pathways of this compound

GE-B5 initiates its cellular effects by binding to δ- and μ-opioid receptors, which are G-protein coupled receptors (GPCRs). In intestinal epithelial cells, this binding triggers intracellular signaling cascades that involve the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (Erk1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are crucial regulators of cell proliferation, survival, and metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GE-B5.

Guinea Pig Ileum (GPI) Bioassay for Opioid Activity

Objective: To determine the opioid agonist activity of GE-B5 by measuring its inhibitory effect on the electrically induced contractions of the isolated guinea pig ileum.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Electrical Stimulation: The ileum is subjected to electrical field stimulation (e.g., 0.1 Hz, 0.5 ms pulse duration, 30 V) to induce regular contractions.

-

GE-B5 Application: Increasing concentrations of GE-B5 (e.g., 10 nM to 100 µM) are cumulatively added to the organ bath.

-

Data Acquisition: The amplitude of the isometric contractions is recorded. The inhibitory effect of GE-B5 is measured as the percentage reduction in the contraction amplitude.

-

Data Analysis: The EC50 value, the concentration of GE-B5 that produces 50% of the maximum inhibition, is calculated from the concentration-response curve.

-

Antagonist Confirmation: The experiment is repeated in the presence of an opioid antagonist like naloxone to confirm that the observed inhibition is opioid receptor-mediated.

Cell Viability (MTS) Assay in Caco-2 Cells

Objective: To assess the effect of GE-B5 on the viability and metabolic activity of Caco-2 intestinal epithelial cells.

Methodology:

-

Cell Culture: Caco-2 cells are seeded in 96-well plates at a density of approximately 2 x 10^4 cells/well and cultured until they reach about 80% confluency.

-

GE-B5 Treatment: The culture medium is replaced with fresh medium containing various concentrations of GE-B5 (e.g., 0.02 µM to 500 µM). Control wells receive medium without GE-B5.

-

Incubation: The plates are incubated for a specified period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

-

Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader.

-

Data Analysis: The absorbance values are corrected for background absorbance, and cell viability is expressed as a percentage of the control.

Quantification of GE-B5 in Blood Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of GE-B5 in blood plasma.

Methodology:

-

Sample Preparation:

-

Blood samples are collected in tubes containing protease inhibitors.

-

Plasma is separated by centrifugation.

-

Proteins are precipitated by adding a solvent like acetonitrile.

-

The supernatant is collected and dried under vacuum.

-

The residue is reconstituted in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: A C18 reversed-phase column is used for separation with a gradient elution of water and acetonitrile, both containing an ion-pairing agent like formic acid.

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Specific multiple reaction monitoring (MRM) transitions for GE-B5 and an internal standard are monitored.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of GE-B5.

-

The concentration of GE-B5 in the plasma samples is determined by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.

-

References

- 1. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gluten exorphin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [collections.digital.utsc.utoronto.ca]

- 6. Intravenous administration of the food-derived opioid peptide this compound stimulates prolactin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Role of Gluten Exorphin B5 in Celiac Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of Gluten Exorphin B5 (GE-B5) and its potential implications in the pathogenesis of celiac disease (CD). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed molecular mechanisms.

Introduction

Celiac disease is a chronic, immune-mediated enteropathy triggered by the ingestion of gluten in genetically predisposed individuals.[1][2] While the immunogenic effects of gluten peptides like the 33-mer and p31-43 are well-established, emerging research is focusing on the bioactive properties of other gluten-derived peptides, known as gluten exorphins (GEs).[1][2] GEs are opioid-like peptides formed during the gastrointestinal digestion of gluten.[1][2][3] Among these, this compound (GE-B5), a pentapeptide with the sequence Tyr-Gly-Gly-Trp-Leu (YGGWL), has garnered significant attention for its potent biological activity.[3][4][5][6]

This guide explores the hypothesis that GE-B5, through its interaction with opioid receptors, may modulate intestinal cell signaling and immune responses, potentially contributing to the varied clinical presentations of celiac disease, including asymptomatic forms.[1][2][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on GE-B5 and related gluten exorphins.

Table 1: Opioid Receptor Binding and Potency of Gluten Exorphins

| Peptide | Receptor Affinity/Selectivity | Potency (EC50/IC50) | Source(s) |

| This compound (GE-B5) | δ- and μ-opioid receptor (MOR) agonist | EC50: 0.05 μM (GPI assay), 0.017 μM (MVD assay) | [1][2][9] |

| Gluten Exorphin B4 (GE-B4) | δ- and μ-opioid receptor (MOR) agonist | Less potent than GE-B5 | [1][7] |

| Gluten Exorphin A5 (GE-A5) | δ-opioid receptor (DOR) selective | - | [1][7] |

| Gluten Exorphin A4 (GE-A4) | δ-opioid receptor (DOR) selective | - | [1][7] |

| Gluten Exorphin C5 (GE-C5) | μ-opioid receptor (MOR) selective | IC50: 40 μM (GPI assay), 13.5 μM (MVD assay) | [5][10] |

GPI: Guinea Pig Ileum; MVD: Mouse Vas Deferens.

Table 2: Effects of this compound on Cell Viability and Proliferation

| Cell Line | GE-B5 Concentration | Observed Effect | Assay | Source(s) |

| Caco-2 | > 250 μM | Concentration-dependent increase in cell viability. | MTS Assay | [1][2] |

| Caco-2 | 400 and 500 µM | Reduction in LC3-II levels, suggesting an impact on autophagy. | Immunoblotting | [2] |

| SUP-T1 | Not specified | Increased cell proliferation. | Cell Cycle Analysis | [1][2] |

| Primary CD3+ T-cells | 20 µM | Significant reduction in cell viability at 30, 60, and 120 minutes. | MTS Assay | [1][2] |

| Primary CD8+ T-cells | 20 µM | Significant reduction in cell viability at 60 and 120 minutes. | MTS Assay | [1][2] |

Table 3: In Vivo Effects of this compound

| Animal Model | Administration Route | Dose | Observed Effect | Source(s) |

| Male Rats | Intravenous (i.v.) | 3 mg/kg body weight | Significant increase in prolactin (PRL) secretion, abolished by naloxone. | [11][12] |

| Male Rats | Intravenous (i.v.) | 3 mg/kg body weight | PRL secretion stimulated via opioid receptors located outside the blood-brain barrier. | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature investigating the effects of GE-B5.

Cell Culture and Treatments

-

Cell Lines:

-

Caco-2 cells: A human colorectal adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer, serving as a model for the intestinal barrier.[1]

-

SUP-T1 cells: A human T-cell lymphoblastic lymphoma cell line used to study T-cell signaling.[1]

-

Primary Human T-lymphocytes: Isolated from healthy subjects to assess effects on non-cancerous immune cells.[1][2]

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

GE-B5 Treatment: this compound is synthesized and dissolved in a suitable solvent (e.g., sterile water or DMSO). Cells are treated with varying concentrations of GE-B5 for specified time periods (e.g., 4 hours to 24 hours) depending on the assay.

Cell Viability and Proliferation Assays

-

MTS Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of GE-B5.

-

After the desired incubation time, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.

-

The plates are incubated for a further 1-4 hours.

-

The absorbance is measured at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of living cells in the culture.[1]

-

Immunoblotting for Signaling Pathway Analysis

-

Protein Extraction: Following treatment with GE-B5, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-Erk1/2, total Erk1/2).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

In Vivo Prolactin Secretion Studies in Rats

-

Animal Model: Male Wistar rats are used for the experiments.

-

Treatment Groups: The rats are divided into different groups:

-

Vehicle control (intravenous).

-

GE-B5 (3 mg/kg body weight, intravenous).

-

Naloxone (opioid antagonist) followed by vehicle.

-

Naloxone followed by GE-B5.

-

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 20, 40, 60 minutes) after the administration of GE-B5 or vehicle.

-

Hormone Measurement: Prolactin levels in the blood samples are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11][12]

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows related to GE-B5.

Proposed Signaling Pathway of GE-B5 in Intestinal Epithelial Cells

Caption: Proposed signaling cascade initiated by GE-B5 binding to opioid receptors on intestinal cells.

Experimental Workflow for In Vitro Analysis of GE-B5 Effects

Caption: A generalized workflow for studying the in vitro effects of GE-B5 on cultured cells.

Discussion and Future Directions

The compiled evidence suggests that this compound is a potent bioactive peptide that can influence cellular processes relevant to intestinal health and disease. Its ability to activate pro-survival and mitogenic pathways, such as the Akt and Erk1/2 pathways, in intestinal epithelial and T-lymphoblastoid cell lines points to a potential role in modulating the gut environment.[1]

The observation that GE-B5 can decrease the viability of primary T-cells in vitro is particularly intriguing and warrants further investigation to understand its implications for the immune response in celiac disease.[1][2] It is plausible that GE-B5 could have a dual role: promoting epithelial cell survival while modulating T-cell function.

A significant hypothesis arising from the literature is that the opioid effects of GEs, including GE-B5, could mask the inflammatory symptoms of celiac disease, leading to an asymptomatic clinical presentation.[2][7][8] This "masking" effect could have profound implications for diagnosis and management, as individuals with asymptomatic celiac disease are still at risk for long-term complications.

For drug development professionals, the interaction of GE-B5 with opioid receptors presents a potential therapeutic target. Antagonists specific to the opioid receptors activated by GE-B5 could be explored as a novel approach to unmasking or treating certain aspects of celiac disease. Conversely, understanding the pro-survival signaling initiated by GE-B5 could offer insights into promoting gut epithelial repair.

Future research should focus on:

-

In vivo studies: Elucidating the effects of GE-B5 in animal models of celiac disease to validate the in vitro findings.

-

Human studies: Investigating the levels of GE-B5 in the serum and intestinal biopsies of celiac disease patients with different clinical presentations.

-

Mechanism of action: Further dissecting the downstream signaling pathways activated by GE-B5 and its crosstalk with the canonical inflammatory pathways in celiac disease.

-

T-cell response: Characterizing the specific effects of GE-B5 on different subsets of mucosal T-cells from celiac disease patients.

References

- 1. Gluten Exorphins Promote Cell Proliferation through the Activation of Mitogenic and Pro-Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gluten exorphin - Wikipedia [en.wikipedia.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. The opioid effects of gluten exorphins: asymptomatic celiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound stimulates prolactin secretion through opioid receptors located outside the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intravenous administration of the food-derived opioid peptide this compound stimulates prolactin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Opioid Connection: A Technical Whitepaper on Gluten Exorphin B5 and Prolactin Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary yet significant findings surrounding the food-derived opioid peptide, gluten exorphin B5 (GE-B5), and its stimulatory effect on prolactin (PRL) secretion. The following sections provide a comprehensive overview of the quantitative data, detailed experimental protocols, and the proposed signaling pathways based on in vivo studies. This document is intended to serve as a foundational resource for researchers and professionals in pharmacology, neuroendocrinology, and drug development exploring the bioactivity of food-derived peptides.

Core Findings: Quantitative Data Summary

The stimulatory effect of this compound on prolactin release has been quantified in several key studies. The data from these experiments are summarized below for comparative analysis.

Table 1: Effect of Intravenous (IV) this compound on Prolactin Secretion in Rats

| Treatment Group | Dosage | Time Point (minutes) | Prolactin Level (Mean ± SEM) | Statistical Significance | Reference |

| Vehicle (Control) | - | 0-40 | Baseline | - | [1] |

| GE-B5 | 3 mg/kg | 20 | Significantly Elevated | p < 0.05 | [1][2] |

| Naloxone + GE-B5 | Naloxone (IP) + 3 mg/kg GE-B5 (IV) | 0-60 | Abolished PRL increase | - | [2] |

| Naloxone Methobromide (NMB) + GE-B5 | 5 mg/kg NMB (IP) + 3 mg/kg GE-B5 (IV) | 20 | Completely Abolished PRL Response | - | [1] |

Table 2: Effect of Intracerebroventricular (ICV) this compound on Prolactin Secretion in Rats

| Treatment Group | Dosage | Time Point (minutes) | Prolactin Level (Mean ± SEM) | Statistical Significance | Reference |

| Vehicle (Control) | - | 0-90 | Baseline | - | [3][4] |

| GE-B5 | 200 µg | 15-60 | Strongly Stimulated | p < 0.01 | [3][4] |

| Naloxone + GE-B5 | Naloxone (IP) + 200 µg GE-B5 (ICV) | 0-90 | Completely Abolished | - | [3][4] |

Elucidating the Mechanism: Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols provide a framework for the replication and further investigation of the observed phenomena.

In Vivo Study: Intravenous Administration of GE-B5[1][2]

-

Animal Model: Adult male Wistar rats were used for the experiments.

-

Housing: Animals were housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

-

Experimental Groups:

-

Group 1: Intravenous (IV) vehicle administration (control).

-

Group 2: IV administration of this compound (3 mg/kg body weight).

-

Group 3: Intraperitoneal (IP) administration of naloxone followed by IV vehicle.

-

Group 4: IP administration of naloxone followed by IV GE-B5 (3 mg/kg body weight).

-

Group 5 (in a separate study): IP administration of naloxone methobromide (NMB) (5 mg/kg body weight) followed by IV vehicle.[1]

-

Group 6 (in a separate study): IP administration of NMB (5 mg/kg body weight) followed by IV GE-B5 (3 mg/kg body weight).[1]

-

-

Procedure:

-

Rats were anesthetized, and a catheter was inserted into the jugular vein for blood sampling and IV administration.

-

For antagonist studies, naloxone or NMB was administered 15 minutes prior to the administration of GE-B5 or vehicle.

-

Blood samples were collected at regular intervals (e.g., 0, 10, 20, 40, and 60 minutes) after the administration of GE-B5 or vehicle.

-

-

Analysis: Plasma prolactin levels were determined using a specific radioimmunoassay (RIA).

-

Statistical Analysis: Data were analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between the treatment groups.

In Vivo Study: Intracerebroventricular Administration of GE-B5[3][4]

-

Animal Model: Adult male Wistar rats were utilized.

-

Surgical Preparation: A permanent cannula was stereotaxically implanted into the lateral cerebral ventricle of each rat. Animals were allowed to recover for at least one week post-surgery.

-

Experimental Groups:

-

Group 1: Intracerebroventricular (ICV) vehicle administration (control).

-

Group 2: ICV administration of this compound (200 µg).

-

Group 3: Intraperitoneal (IP) administration of naloxone followed by ICV vehicle.

-

Group 4: IP administration of naloxone followed by ICV GE-B5 (200 µg).

-

-

Procedure:

-

On the day of the experiment, conscious and freely moving rats received the respective treatments.

-

Blood samples were collected via a tail clip at various time points (e.g., 0, 15, 30, 60, and 90 minutes) following the ICV injection.

-

-

Analysis: Plasma prolactin and growth hormone (GH) levels were measured by radioimmunoassay (RIA).

-

Statistical Analysis: Statistical significance was determined using methods appropriate for repeated measures, such as repeated measures ANOVA.

Visualizing the Pathways and Processes

To better illustrate the proposed mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway for GE-B5-induced prolactin release.

Caption: Experimental workflow for intravenous GE-B5 administration.

Discussion and Future Directions

The preliminary studies on this compound strongly indicate its role as a potent stimulator of prolactin secretion.[1][2] The blockade of this effect by the peripherally acting opioid antagonist, naloxone methobromide, is a crucial finding, suggesting that GE-B5 exerts its effects on opioid receptors located outside the blood-brain barrier.[1][5] The proposed mechanism involves the inhibition of dopaminergic neurons in the median eminence of the hypothalamus, which leads to a reduction in the release of dopamine, the primary prolactin inhibiting factor.[1][5][6] This disinhibition of the anterior pituitary's lactotrophs results in increased prolactin secretion.

These findings open up several avenues for future research. Further investigation is warranted to:

-

Identify the specific subtypes of peripheral opioid receptors that GE-B5 interacts with.

-

Explore the dose-response relationship in greater detail and determine the pharmacokinetic and pharmacodynamic profile of GE-B5.

-

Investigate the potential physiological and pathological implications of prolactin release induced by dietary gluten exorphins in both preclinical models and human subjects.

-

Assess the potential for GE-B5 or its analogs as therapeutic agents for conditions associated with low prolactin levels.

The research summarized in this whitepaper provides a solid foundation for the continued exploration of the intricate interplay between dietary peptides and neuroendocrine regulation. The detailed protocols and visualized pathways offer a clear roadmap for scientists and drug development professionals to build upon these initial, yet compelling, discoveries.

References

- 1. This compound stimulates prolactin secretion through opioid receptors located outside the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intravenous administration of the food-derived opioid peptide this compound stimulates prolactin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolactin and growth hormone response to intracerebroventricular administration of the food opioid peptide this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolactin and growth hormone response to intracerebroventricular administration of the food opioid peptide this compound in rats [iris.uniss.it]

- 5. researchgate.net [researchgate.net]

- 6. glutenfreesociety.org [glutenfreesociety.org]

An In-depth Technical Guide on the Insulin-Modulating Effects of Gluten Exorphin B5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluten exorphin B5 (GE-B5), an opioid peptide derived from the enzymatic digestion of wheat gluten, has emerged as a potential modulator of endocrine functions, particularly insulin secretion. This technical guide provides a comprehensive overview of the current understanding of GE-B5's role in insulin modulation. It summarizes the available quantitative data, details relevant experimental protocols for in vitro and in vivo investigation, and elucidates the proposed signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential and physiological implications of GE-B5.

Introduction

Gluten exorphins are a group of opioid peptides formed during the digestion of gluten protein[1]. Among these, this compound (GE-B5), with the amino acid sequence Tyr-Gly-Gly-Trp-Leu (YGGWL), has been identified as a potent bioactive peptide[2]. As an exogenous opioid peptide, GE-B5 exhibits affinity for opioid receptors, primarily the δ-opioid receptor (DOR) and to a lesser extent, the μ-opioid receptor (MOR)[3]. The activation of these receptors by GE-B5 has been linked to various physiological effects, including the modulation of hormonal release[1].

Initial research has demonstrated that GE-B5 can influence postprandial plasma insulin levels, suggesting a potential role in glucose homeostasis[4][5]. This has significant implications for understanding the complex interplay between diet, gut-derived peptides, and metabolic regulation. Furthermore, the elucidation of the cellular and molecular mechanisms underlying GE-B5's effects could pave the way for novel therapeutic strategies targeting metabolic disorders. This guide aims to consolidate the existing knowledge on GE-B5 and insulin modulation, providing a detailed resource for further exploratory research.

Data Presentation: The Effect of this compound on Insulin Levels

The primary in vivo evidence for the effect of GE-B5 on insulin secretion comes from a study conducted on conscious rats. The oral administration of GE-B5 was shown to potentiate the postprandial plasma insulin level. This effect was demonstrated to be mediated by opioid receptors, as it was reversible by the administration of the opioid antagonist, naloxone[4][5].

While the full detailed time-course data from the original study by Fukudome et al. (1995) is not publicly available, the key findings are summarized in the table below. It is important to note that these values are based on the abstract and available information from the publication.

| Treatment Group | Dose (Oral Administration) | Effect on Postprandial Plasma Insulin Level | Reversibility by Naloxone | Reference |

| Gluten Exorphin A5 (Control Peptide) | 30 mg/kg | Potentiated | Yes | [4][5] |

| This compound | 300 mg/kg | Similar potentiation to GE-A5 | Implied (opioid receptor-mediated) | [4][5] |

| Naloxone + Gluten Exorphin A5 | Not Specified | Effect of GE-A5 was reversed | N/A | [4][5] |

Note: The study mentions that intravenous administration of GE-A5 also stimulated postprandial insulin release, suggesting that its action occurs after absorption into the bloodstream rather than within the gastrointestinal tract[4][5]. A similar mechanism is inferred for GE-B5.

Experimental Protocols

To facilitate further research into the mechanisms of GE-B5-mediated insulin modulation, this section provides detailed methodologies for key experiments.

In Vivo Study of GE-B5 on Postprandial Insulin Levels in Rats

This protocol is based on the methodology implied in the study by Fukudome et al. (1995)[4][5].

Objective: To determine the effect of orally administered GE-B5 on postprandial plasma insulin and glucose levels in conscious rats.

Materials:

-

Male Wistar rats

-

This compound (YGGWL)

-

Vehicle (e.g., saline)

-

Naloxone hydrochloride

-

Standard rat chow

-

Blood collection supplies (e.g., EDTA tubes)

-

Insulin and glucose assay kits (e.g., ELISA, colorimetric assays)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week before the experiment.

-

Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.

-

Grouping: Divide the rats into the following groups:

-

Vehicle control + Standard meal

-

GE-B5 (300 mg/kg body weight) + Standard meal

-

Naloxone + GE-B5 (300 mg/kg body weight) + Standard meal

-

Naloxone alone + Standard meal

-

-

Administration:

-

Administer naloxone (e.g., 1-5 mg/kg, intraperitoneally) 15-30 minutes before GE-B5 administration to the respective group.

-

Administer GE-B5 or vehicle orally via gavage.

-

-

Feeding: Immediately after gavage, provide a standard meal to the rats.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at baseline (0 min) and at various time points post-feeding (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

Analysis: Measure plasma insulin and glucose concentrations using commercially available assay kits.

Workflow Diagram:

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To assess the direct effect of GE-B5 on insulin secretion from isolated pancreatic islets.

Materials:

-

Pancreatic islets isolated from mice or rats

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

-

This compound

-

Insulin secretagogues (e.g., GLP-1 as a positive control)

-

Insulin assay kit (e.g., ELISA)

Procedure:

-

Islet Isolation: Isolate pancreatic islets using a collagenase digestion method.

-

Pre-incubation: Pre-incubate batches of islets (e.g., 10 islets per well) in KRB buffer with low glucose (2.8 mM) for 1-2 hours to allow them to equilibrate.

-

Stimulation:

-

Replace the pre-incubation buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose.

-

Add different concentrations of GE-B5 to the wells. Include a vehicle control and a positive control (e.g., GLP-1).

-

-

Incubation: Incubate the islets for a defined period (e.g., 1 hour) at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.

-

Data Normalization: Normalize the insulin secretion data to the islet number or total protein content.

Western Blot Analysis of Akt and Erk1/2 Phosphorylation

Objective: To investigate the effect of GE-B5 on the activation of Akt and Erk1/2 signaling pathways in a relevant cell line (e.g., pancreatic beta-cell line or Caco-2 cells).

Materials:

-

Cell line (e.g., INS-1E, MIN6, or Caco-2)

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Serum-starve the cells for a few hours before treating them with various concentrations of GE-B5 for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.